Diethyl {amino[(2-hydroxyethyl)amino]methylidene}propanedioate
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Overview
Description
1,3-DIETHYL 2-{AMINO[(2-HYDROXYETHYL)AMINO]METHYLIDENE}PROPANEDIOATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes both amino and hydroxyethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-{AMINO[(2-HYDROXYETHYL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves the reaction of diethyl malonate with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and efficiency in the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-{AMINO[(2-HYDROXYETHYL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and hydroxyethyl groups in the compound make it susceptible to substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1,3-DIETHYL 2-{AMINO[(2-HYDROXYETHYL)AMINO]METHYLIDENE}PROPANEDIOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{AMINO[(2-HYDROXYETHYL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester that serves as a precursor for the synthesis of 1,3-DIETHYL 2-{AMINO[(2-HYDROXYETHYL)AMINO]METHYLIDENE}PROPANEDIOATE.
Aminoethyl derivatives: Compounds with similar amino and hydroxyethyl groups, used in various chemical and biological applications.
Uniqueness
1,3-DIETHYL 2-{AMINO[(2-HYDROXYETHYL)AMINO]METHYLIDENE}PROPANEDIOATE is unique due to its combination of amino and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H18N2O5 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl (E)-3-ethoxy-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]prop-2-enoate |
InChI |
InChI=1S/C10H18N2O5/c1-3-16-9(14)7(10(15)17-4-2)8(11)12-5-6-13/h13-14H,3-6H2,1-2H3,(H2,11,12)/b9-7+ |
InChI Key |
RLEABHJZFSRURJ-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C(=C(\C(=NCCO)N)/C(=O)OCC)/O |
Canonical SMILES |
CCOC(=C(C(=NCCO)N)C(=O)OCC)O |
Origin of Product |
United States |
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